molecular formula C16H15Cl2NO2 B2551075 3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 135779-25-8

3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2551075
CAS No.: 135779-25-8
M. Wt: 324.2
InChI Key: CQVBAIPCLFFGCL-UHFFFAOYSA-N
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Description

3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound that features a dichloroaniline group and a methoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 3,4-dichloroaniline with 4-methoxyphenylpropanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process in an industrial setup often involves advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichloroanilino)-1-phenyl-1-propanone
  • 3-(3,4-Dichloroanilino)-1-(4-hydroxyphenyl)-1-propanone
  • 3-(3,4-Dichloroanilino)-1-(4-chlorophenyl)-1-propanone

Uniqueness

3-(3,4-Dichloroanilino)-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of both dichloroaniline and methoxyphenyl groups, which confer specific chemical properties and reactivity

Properties

IUPAC Name

3-(3,4-dichloroanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-21-13-5-2-11(3-6-13)16(20)8-9-19-12-4-7-14(17)15(18)10-12/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVBAIPCLFFGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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